molecular formula C10H13BrN4O B7048947 N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide

Cat. No.: B7048947
M. Wt: 285.14 g/mol
InChI Key: AMUIKNRKIAJJQF-UHFFFAOYSA-N
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Description

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a bromine atom and an amino group, linked to a cyclopropane carboxamide moiety via an ethyl chain. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 5-bromopyrazine intermediate This intermediate can be synthesized through bromination of pyrazine using bromine or N-bromosuccinimide (NBS) under controlled conditions

    Bromination of Pyrazine: Pyrazine is reacted with bromine or NBS in an appropriate solvent such as acetic acid or dichloromethane to yield 5-bromopyrazine.

    Amination: The 5-bromopyrazine is then subjected to nucleophilic substitution with an ethylenediamine derivative to introduce the aminoethyl group.

    Cyclopropanecarboxamide Formation: Finally, the aminoethyl intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the pyrazine ring can be hydrogenated.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), sodium azide (NaN3), or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-brominated or hydrogenated pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine moiety can bind to active sites of enzymes, inhibiting their activity, while the cyclopropanecarboxamide group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(5-chloropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide
  • N-[2-[(5-fluoropyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide
  • N-[2-[(5-iodopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide

Uniqueness

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[2-[(5-bromopyrazin-2-yl)amino]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O/c11-8-5-15-9(6-14-8)12-3-4-13-10(16)7-1-2-7/h5-7H,1-4H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUIKNRKIAJJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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